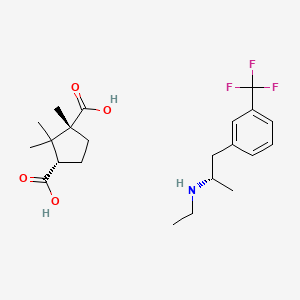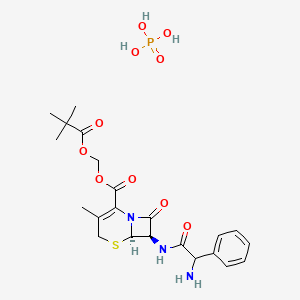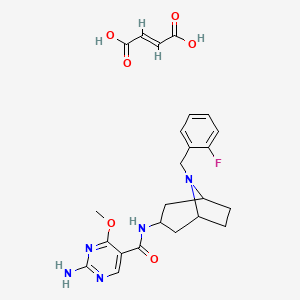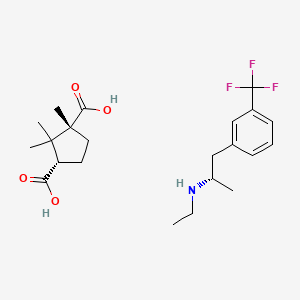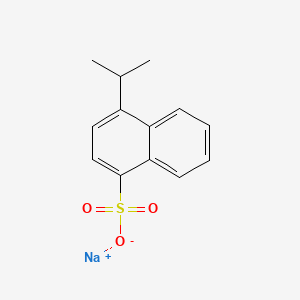![molecular formula C50H52N10O4S B12759124 N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate CAS No. 83949-96-6](/img/structure/B12759124.png)
N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate typically involves a multi-step process. The initial step often includes the formation of the azo compound through a diazotization reaction, followed by coupling with an indole derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield different oxidized forms, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying azo and indole chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate involves its interaction with specific molecular targets and pathways. The azo and indole groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act by binding to specific receptors or enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-methyl-4-[(E)-phenyldiazenyl]-N-[3-(1-piperidinyl)propyl]-1-naphthalenamine hydrochloride
- N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline
- N-Methyl-N-nitroso-4-[(E)-phenyldiazenyl]aniline
Uniqueness
N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate stands out due to its combination of azo and indole groups, which impart unique chemical and biological properties
特性
CAS番号 |
83949-96-6 |
|---|---|
分子式 |
C50H52N10O4S |
分子量 |
889.1 g/mol |
IUPAC名 |
N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate |
InChI |
InChI=1S/2C25H26N5.H2O4S/c2*1-25(2)22-12-8-9-13-23(22)29(3)24(25)18-26-30(4)21-16-14-20(15-17-21)28-27-19-10-6-5-7-11-19;1-5(2,3)4/h2*5-18H,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
KIBRYMYEWOUADF-UHFFFAOYSA-L |
異性体SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=N/N(C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=N/N(C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C.[O-]S(=O)(=O)[O-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C.CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





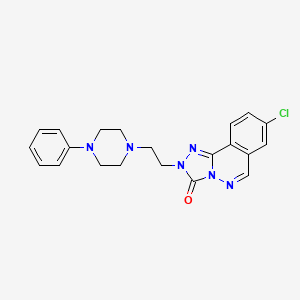

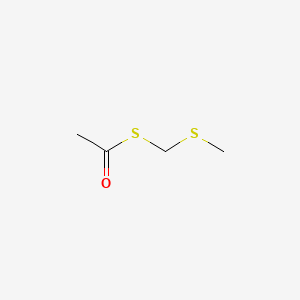
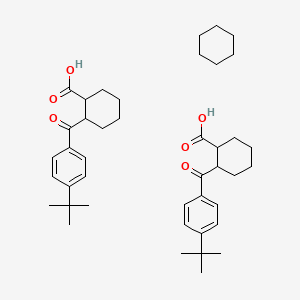
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)
